(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide is a complex organic compound with a unique structure that combines an indole core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Functional Group Modifications: Introduction of the hydroxyimino group and the 5-oxide functionality can be done through selective oxidation and nitration reactions.
Cyclization and Final Modifications: The final steps involve cyclization to form the tetrahydroquinoline structure and introduction of the trimethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the hydroxyimino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and organolithium reagents (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield amine-substituted indoles.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its unique structure may interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility in chemical reactions makes it a valuable component in material science research.
Mechanism of Action
The mechanism of action of (E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the indole core can interact with aromatic residues in proteins, affecting their function. The exact pathways involved depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Quinoline: A simpler structure that serves as a basis for many pharmaceuticals.
Oxindole: Similar in structure but lacks the hydroxyimino group.
Uniqueness
(E)-1-(hydroxyimino)-3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinoline 5-oxide is unique due to its combination of functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
(NE)-N-(5-hydroxy-3,3,6-trimethyl-2,4-dihydroindolo[2,3-c]quinolin-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-10-17-15(11-6-4-5-7-12(11)19-17)16-13(20-22)8-18(2,3)9-14(16)21(10)23/h4-7,22-23H,8-9H2,1-3H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPLFDOWEXHUSO-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC=CC3=N2)C4=C(N1O)CC(CC4=NO)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C3C=CC=CC3=N2)C\4=C(N1O)CC(C/C4=N\O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.